

A Guide to the Thermochemical Characterization of 4-Bromo-3-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-methylaniline

Cat. No.: B1294692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylaniline is a substituted aniline derivative with applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. However, a comprehensive search of publicly available scientific literature and databases reveals a notable absence of experimentally determined thermochemical data for this specific compound.

This guide provides an in-depth overview of the established experimental and computational methodologies that are employed to determine the key thermochemical properties of aromatic amines like **4-Bromo-3-methylaniline**. While specific data for the title compound is not available, this document will serve as a technical resource for researchers seeking to obtain this information, enabling them to design appropriate experiments or computational studies.

Thermochemical Data Determination: A Methodological Overview

The determination of the thermochemical properties of a solid organic compound such as **4-Bromo-3-methylaniline** involves a series of precise calorimetric measurements. The following

table outlines the key thermochemical parameters and the state-of-the-art experimental techniques used for their determination.

Thermochemical Property	Experimental Technique	Description
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ m$)	Rotating-Bomb Combustion Calorimetry	Measures the energy of combustion of the compound in a high-pressure oxygen environment. The standard enthalpy of formation is then derived from the standard enthalpy of combustion.
Standard Molar Enthalpy of Sublimation ($\Delta_{gr} H^\circ m$)	Calvet Microcalorimetry	Measures the heat absorbed when a substance sublimes under controlled temperature and pressure, allowing for the direct determination of the enthalpy of sublimation.
Enthalpy of Fusion ($\Delta_{fus} H$)	Differential Scanning Calorimetry (DSC)	Measures the heat required to melt a solid sample as it is heated at a constant rate, which corresponds to the enthalpy of fusion. ^[1]
Heat Capacity (C_p)	Differential Scanning Calorimetry (DSC)	Measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the heat capacity. ^[2]

Experimental Protocols

Detailed experimental procedures are critical for obtaining accurate and reproducible thermochemical data. Below are protocols for the key techniques, based on established methodologies for similar organic compounds.^[3]

Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

This technique is used to determine the standard molar enthalpy of formation in the condensed phase from the standard molar energy of combustion.

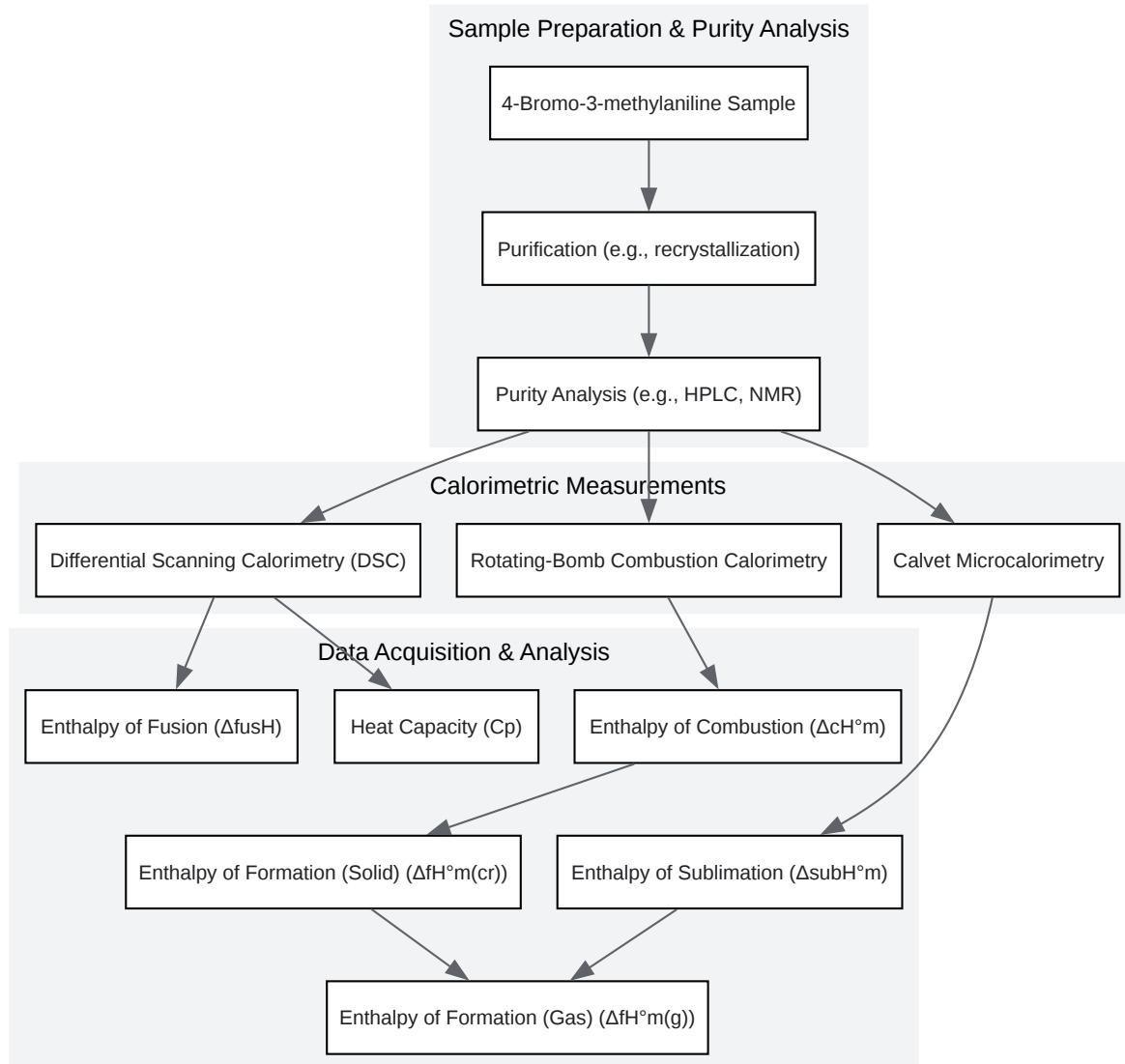
- Sample Preparation: A pellet of **4-Bromo-3-methylaniline** of known mass (typically 0.5-1.0 g) is placed in a crucible inside a combustion bomb. A cotton fuse is positioned to ensure ignition.
- Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the combustion products are in their standard states.
- Calorimetric Measurement: The sealed bomb is placed in a calorimeter filled with a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is measured with high precision.
- Data Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the fuse and for the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is then calculated using Hess's law.[\[4\]](#)

Calvet Microcalorimetry for Enthalpy of Sublimation

Calvet microcalorimetry is a highly sensitive technique for measuring the heat associated with phase transitions.[\[5\]](#)

- Sample Preparation: A small amount of crystalline **4-Bromo-3-methylaniline** (typically a few milligrams) is placed in a sample cell.
- Experimental Setup: The sample cell and a reference cell are placed in a Calvet microcalorimeter. The system is maintained at a constant temperature.
- Measurement: The sample is sublimated under a controlled vacuum. The heat flow associated with the sublimation is detected by a series of thermocouples surrounding the sample cell.[\[5\]](#)

- Calibration and Analysis: The instrument is calibrated using a substance with a known enthalpy of sublimation. The area of the measured heat flow peak is proportional to the enthalpy of sublimation of the sample.


Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

DSC is a versatile technique for studying thermal transitions and measuring heat capacity.[\[6\]](#)

- Sample Preparation: A small, accurately weighed sample of **4-Bromo-3-methylaniline** (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Experimental Conditions: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 K/min), under an inert atmosphere.
- Enthalpy of Fusion Measurement: As the sample melts, an endothermic peak is observed in the DSC thermogram. The area of this peak is integrated to determine the enthalpy of fusion.
[\[1\]](#)
- Heat Capacity Measurement: The heat capacity is determined by measuring the difference in heat flow between the sample and the reference pan as a function of temperature. This measurement is typically performed in comparison to a standard material with a known heat capacity, such as sapphire.[\[2\]](#)

Generalized Experimental Workflow

The determination of thermochemical properties follows a logical progression of experiments. The following diagram illustrates a typical workflow for a solid organic compound.

[Click to download full resolution via product page](#)

Generalized workflow for thermochemical property determination.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of organic molecules.^{[7][8]} Methods such as Gaussian-n (e.g., G3, G4) and complete basis set (CBS) models can predict gas-phase enthalpies of formation with a high degree of accuracy. These calculations typically involve:

- Geometry Optimization: Finding the lowest energy conformation of the molecule.
- Frequency Calculation: Determining the zero-point vibrational energy and thermal corrections.
- Single-Point Energy Calculation: Using a high-level of theory and a large basis set to obtain an accurate electronic energy.

The enthalpy of formation is then calculated using an atomization or isodesmic reaction scheme. While these methods can be computationally intensive, they offer a viable alternative when experimental data is unavailable.

Conclusion

While specific experimental thermochemical data for **4-Bromo-3-methylaniline** is not currently available in the public domain, this guide outlines the robust and well-established methodologies for its determination. For researchers and drug development professionals, obtaining this data, either through the experimental protocols detailed herein or via high-level computational modeling, is a critical step in the comprehensive characterization of this important chemical intermediate. The application of these methods will undoubtedly contribute to safer and more efficient chemical processes and accelerate the development of new technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calnesis.com [calnesis.com]

- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpyro.co.uk [jpyro.co.uk]
- 5. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 8. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Guide to the Thermochemical Characterization of 4-Bromo-3-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294692#thermochemical-data-for-4-bromo-3-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com